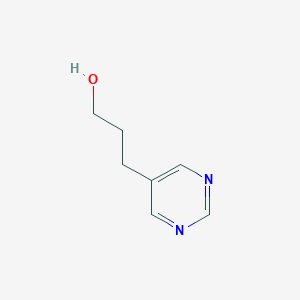

3-(Pyrimidin-5-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-5-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRMYOKASADLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597690 | |

| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174456-29-2 | |

| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Structure of 3-(Pyrimidin-5-yl)propan-1-ol

[1]

Executive Summary

3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2 / 852180-03-1) is a critical heterocyclic building block in medicinal chemistry, widely utilized for its ability to introduce a polar, hydrogen-bonding alkyl chain onto a pharmacophore while maintaining a low molecular weight profile.[1][2] Its structural core—a pyrimidine ring substituted at the C5 position—serves as a bioisostere for phenyl or pyridine rings, often improving aqueous solubility and metabolic stability in drug candidates.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, reactivity profiles, and applications in the development of kinase inhibitors and antiviral therapeutics.

Part 1: Chemical Identity & Physicochemical Profile[1]

The compound consists of a pyrimidine ring attached to a saturated three-carbon alcohol chain.[1] The C5 substitution pattern is significant because it leaves the biochemically active C2 and C4/C6 positions available for further interaction or functionalization, or preserves the symmetry of the pyrimidine core if unsubstituted.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 3-(Pyrimidin-5-yl)propan-1-ol | |

| Common Synonyms | 5-(3-Hydroxypropyl)pyrimidine | |

| CAS Registry Numbers | 174456-29-2 ; 852180-03-1 | 174456-29-2 is commonly cited for the free base.[1] |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | Fragment-based drug discovery (FBDD) friendly.[1] |

| Physical State | Colorless to pale yellow oil or low-melting solid | Hygroscopic.[1] |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, DCM. | Moderate water solubility due to polar -OH and N-heterocycle.[1] |

| pKa (Calculated) | Pyrimidine N: ~1.3; Hydroxyl: ~16 | Pyrimidine nitrogen is weakly basic. |

| LogP (Predicted) | ~ -0.2 to 0.1 | Amphiphilic nature; good membrane permeability.[1] |

Part 2: Structural Analysis & Electronic Properties[1]

Electronic Distribution[1]

-

Pyrimidine Ring: The pyrimidine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms at positions 1 and 3.[1] This makes the ring carbons, particularly C2, C4, and C6, susceptible to nucleophilic attack, although the C5 position is relatively electron-neutral compared to the others.

-

Hydroxyl Group: The terminal primary alcohol is a nucleophilic center. The three-carbon tether (propyl linker) effectively insulates the hydroxyl group from the electron-withdrawing effect of the pyrimidine ring, allowing it to behave like a typical aliphatic primary alcohol.

3D Conformation

The propyl linker introduces flexibility, allowing the hydroxyl group to adopt various conformations relative to the rigid aromatic core. This flexibility is advantageous in drug design, enabling the -OH group to "scan" binding pockets for optimal hydrogen bond donor/acceptor interactions (e.g., with serine or threonine residues in kinase active sites).

Part 3: Synthetic Framework

The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol typically requires transition-metal catalyzed cross-coupling due to the inertness of the pyrimidine C5 position toward classical electrophilic aromatic substitution.[1]

Primary Route: Sonogashira Coupling & Hydrogenation

This is the "Gold Standard" protocol for research-scale synthesis, offering high regioselectivity and yield.

Step 1: Sonogashira Coupling

-

Reagents: 5-Bromopyrimidine, Propargyl alcohol (Prop-2-yn-1-ol).[1]

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (3-5 mol%).[1]

-

Co-catalyst: CuI (10 mol%).[3]

-

Base/Solvent: Et₃N or Diisopropylamine (DIPA) in DMF or THF.

-

Conditions: Inert atmosphere (N₂/Ar), 60–80°C, 4–12 hours.

-

Mechanism: Oxidative addition of Pd(0) to the C-Br bond, transmetallation with the copper-acetylide formed in situ, and reductive elimination to form 3-(Pyrimidin-5-yl)prop-2-yn-1-ol .[1]

Step 2: Catalytic Hydrogenation

-

Reagents: H₂ gas (balloon or 1-3 bar).

-

Catalyst: 10% Pd/C.[1]

-

Solvent: Methanol or Ethanol.[1]

-

Conditions: Room temperature, 2–6 hours.

-

Outcome: Complete reduction of the internal alkyne to the saturated alkane chain, yielding 3-(Pyrimidin-5-yl)propan-1-ol .[1]

Alternative Route: Heck Coupling[1][4]

-

Reagents: 5-Bromopyrimidine + Allyl Alcohol.[1]

-

Catalyst: Pd(OAc)₂ / Phosphine ligand.[4]

-

Challenge: Heck coupling with allylic alcohols often leads to isomerization, producing the aldehyde (3-(Pyrimidin-5-yl)propanal) rather than the unsaturated alcohol.[1] This requires a subsequent reduction step (NaBH₄) to obtain the target alcohol.

Visualization of Synthetic Pathway

Caption: Two-step synthesis via Sonogashira cross-coupling followed by catalytic hydrogenation.

Part 4: Reactivity & Functionalization[1][6]

The compound possesses two distinct reactive centers: the primary alcohol and the pyrimidine nitrogens .

Alcohol Activation (Nucleophilic Substitution)

The hydroxyl group is a poor leaving group but can be activated for displacement by amines, thiols, or other nucleophiles.

-

Mesylation/Tosylation: Reaction with Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) creates a sulfonate ester.[1]

-

Appel Reaction: Reaction with CBr₄/PPh₃ converts the alcohol directly to an alkyl bromide (3-(Pyrimidin-5-yl)propyl bromide), a potent electrophile.[1]

-

Mitsunobu Reaction: Direct coupling with phenols or acidic heterocycles (e.g., phthalimide) to form ethers or amines with inversion of configuration (not relevant here due to achirality, but relevant for mechanism).

Pyrimidine Ring Chemistry

-

N-Oxidation: Treatment with m-CPBA or H₂O₂ can oxidize one of the pyrimidine nitrogens to the N-oxide.[1] This is relevant for creating metabolites or prodrugs (similar to Minoxidil).

-

Protonation: In strong acids, the pyrimidine ring protonates (pKa ~1.3), increasing water solubility but deactivating the ring toward electrophilic attack.

Reactivity Workflow Diagram

Caption: Divergent synthesis pathways from the core alcohol intermediate.[1]

Part 5: Applications in Drug Discovery[1]

Kinase Inhibitors

The 3-(pyrimidin-5-yl)propyl motif appears in inhibitors of PLK4 (Polo-like kinase 4) and Bcr/Abl tyrosine kinase .[1]

-

Mechanism: The pyrimidine ring acts as a hinge binder or solvent-front interacting group.[1] The propyl chain positions the terminal hydroxyl (or its amine derivative) to interact with ribose-binding pockets or specific aspartate/glutamate residues in the kinase active site.

-

Example: In PLK4 inhibitors, this scaffold helps arrest cell division in the S/G2 phase, targeting cancer cell proliferation [1].

Antiviral Agents

Recent research identifies this scaffold in inhibitors targeting the SARS-CoV-2 NSP3 macrodomain .[1]

-

Function: The macrodomain is essential for viral pathogenesis (reversing host ADP-ribosylation).[1] The pyrimidine-alcohol linker serves as a connector in fragment-based lead optimization, linking an aromatic "anchor" to a polar "warhead" [2].[1]

General Medicinal Chemistry

-

Solubility Enhancer: Replacing a phenyl ring with a pyrimidine-5-yl group typically lowers LogP and increases metabolic stability (blocking metabolic oxidation at the para-position of the ring).[1]

-

Linker Unit: The 3-carbon chain is an optimal length to avoid steric clash while permitting conformational folding.[1]

Part 6: Safety & Handling

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for functionalized pyrimidines and primary alcohols.

-

Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

-

Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as the alcohol is hygroscopic.

References

-

Structure-based discovery of PLK4 inhibitors. European Journal of Medicinal Chemistry. (2022).[1] Describes the use of pyrimidine scaffolds in kinase inhibition.

-

3-Amino-1-(pyrimidin-5-yl)propan-1-ol and related intermediates. Benchchem. Identifies the scaffold in SARS-CoV-2 NSP3 macrodomain inhibitor research.

-

Heck Reaction of Allylic Alcohols. Organic Chemistry Portal. mechanistic background for the alternative synthesis route.

-

Sonogashira Coupling Protocols. Benchchem Application Notes. General protocols for 5-bromopyrimidine coupling.

-

3-(Pyrimidin-5-yl)propan-1-ol Product Entry. BLDpharm. Physicochemical data and CAS verification.

3-(Pyrimidin-5-yl)propan-1-ol CAS number and molecular weight

A Critical Building Block for Kinase Inhibitor Design and Fragment-Based Discovery

Executive Summary

3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents.[1][2] Its structural core—an electron-deficient pyrimidine ring substituted at the C5 position with a saturated hydroxypropyl chain—serves a dual function in medicinal chemistry. The pyrimidine moiety acts as a bioisostere for the adenine ring of ATP, making it a "privileged scaffold" for kinase inhibition, while the hydroxypropyl tail provides a flexible linker for solubilization or further derivatization (e.g., conversion to halides or mesylates for nucleophilic substitution).

This guide details the physicochemical identity, a robust synthetic architecture for laboratory-scale production, and the pharmacophoric utility of this compound in drug development.[2][3]

Part 1: Physicochemical Identity

The following data establishes the baseline identity for 3-(Pyrimidin-5-yl)propan-1-ol. Researchers should verify these parameters upon receipt of commercial samples to ensure lot purity.

| Parameter | Technical Specification |

| Chemical Name | 3-(Pyrimidin-5-yl)propan-1-ol |

| CAS Registry Number | 174456-29-2 |

| Molecular Formula | |

| Molecular Weight | 138.17 g/mol |

| SMILES | OCCCC1=CN=CN=C1 |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes |

| pKa (Calculated) | ~1.3 (Pyrimidine N), ~14.8 (Hydroxyl) |

| Storage Condition | Inert atmosphere ( |

Part 2: Synthetic Architecture

While commercial sources exist, in-house synthesis is often required to access deuterated analogs or to scale up production. The most robust route utilizes a Sonogashira Cross-Coupling followed by catalytic hydrogenation. This approach avoids the regioselectivity issues common with electrophilic aromatic substitution on electron-deficient pyrimidines.

Reaction Pathway Visualization

Caption: Two-step synthesis via Sonogashira coupling and hydrogenation. This route ensures exclusive C5 substitution.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

-

Reagents: Charge a flame-dried Schlenk flask with 5-bromopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and Copper(I) iodide (0.02 eq).

-

Solvent: Evacuate and backfill with Argon (3x). Add anhydrous THF (0.2 M concentration) and triethylamine (3.0 eq).

-

Addition: Add propargyl alcohol (1.2 eq) dropwise via syringe.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the bromide.

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate and purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Step 2: Catalytic Hydrogenation

-

Setup: Dissolve the alkyne intermediate in Methanol (0.1 M).

-

Catalyst: Carefully add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric.

-

Reduction: Purge the vessel with

gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 12 hours. -

Purification: Filter through celite under an inert atmosphere. Concentrate the filtrate to yield the target 3-(pyrimidin-5-yl)propan-1-ol.

Part 3: Structural Biology & Pharmacophore Utility

In Fragment-Based Drug Discovery (FBDD), 3-(Pyrimidin-5-yl)propan-1-ol acts as a high-value "linker-fragment."

Mechanism of Action (Kinase Hinge Binding)

The pyrimidine ring is a classic bioisostere for the purine core of ATP.

-

N1/N3 Interaction: The nitrogen atoms in the pyrimidine ring serve as Hydrogen Bond Acceptors (HBA) to the backbone NH groups of the kinase hinge region (e.g., Valine, Methionine residues).

-

C5 Vector: Substitution at the C5 position directs the propyl chain toward the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase topology.

-

Hydroxyl Handle: The terminal -OH group allows for the attachment of solubilizing groups (morpholine, piperazine) or warheads (acrylamides) for covalent inhibition.

Pharmacophore Mapping

Caption: Pharmacophoric dissection showing the pyrimidine hinge-binding motif and the solvent-accessible hydroxyl vector.

Part 4: Quality Control & Handling

To maintain the integrity of 3-(Pyrimidin-5-yl)propan-1-ol, strictly adhere to the following protocols.

Analytical Verification

-

1H NMR (DMSO-d6): Look for the diagnostic pyrimidine singlets (or near singlets) around

8.5–9.1 ppm. The propyl chain should appear as a triplet (~2.6 ppm, benzylic), a quintet (~1.7 ppm), and a triplet/multiplet (~3.4 ppm, -CH2OH). -

Mass Spectrometry: ESI+ mode should show a clear

peak at m/z 139.1.

Stability Profile

-

Hygroscopicity: The compound is moderately hygroscopic due to the primary alcohol and basic nitrogens. Store in a desiccator.

-

Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde (3-(pyrimidin-5-yl)propanal) if exposed to air/light over prolonged periods.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyrimidine reactivity and Sonogashira coupling on electron-deficient heterocycles).

- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Contextual reference for pyrimidine scaffolds in kinase inhibitors).

-

PubChem. (n.d.).[4] Compound Summary for Pyrimidine Derivatives. National Library of Medicine.[4] Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-(Pyrimidin-5-yl)propan-1-ol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2).[1] As a bifunctional heterocyclic intermediate containing both a basic pyrimidine ring and a primary alcohol, this molecule exhibits a distinct amphiphilic solubility profile.

Effective solvent selection is critical for optimizing reaction yields, purification (crystallization/extraction), and formulation. This guide categorizes solvents based on thermodynamic compatibility, provides predictive solubility parameters, and outlines standardized protocols for empirical determination.

Key Findings:

-

Primary Solvents: Lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) offer the highest solubility (>50 mg/mL).

-

Extraction Solvents: Dichloromethane (DCM) and Ethyl Acetate are recommended for aqueous workups.

-

Antisolvents: Aliphatic hydrocarbons (Heptane, Hexane) and non-polar ethers are effective for crystallization induction.

Molecular Physicochemical Analysis

To understand the solubility behavior, we must deconstruct the intermolecular forces governing the solute-solvent interaction.

| Feature | Chemical Moiety | Interaction Type | Influence on Solubility |

| Heterocycle | Pyrimidine Ring | Increases solubility in polar aprotic solvents and chlorinated solvents.[1] | |

| Linker | Propyl Chain ( | Van der Waals (Dispersion) | Provides moderate lipophilicity; enables solubility in mid-polarity organic solvents (DCM, EtOAc).[1] |

| Terminal Group | Primary Alcohol ( | H-Bond Donor/Acceptor | Critical for solubility in protic solvents (Water, Alcohols) and H-bond accepting solvents (THF).[1] |

Predictive Parameters:

-

LogP (Octanol/Water): Estimated ~0.4 to 0.8. (Slightly lipophilic but water-compatible).[1]

-

pKa: Pyrimidine N

1.3 (Very weak base); Alcohol -

Hansen Solubility Parameters (HSP): The molecule requires solvents with moderate dispersion (

) but significant polarity (

Solvent Compatibility Matrix

The following classification guides solvent selection for synthesis, extraction, and analysis.

Class A: High Solubility (Preferred for Reactions/Stock Solutions)[1]

-

Solvents: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]

-

Mechanism: These solvents match the high polarity and hydrogen-bonding capacity of the hydroxyl and pyrimidine groups.[1]

-

Application:

-

DMSO: Ideal for NMR analysis and biological assay stock solutions (typically >100 mM).

-

Methanol: Preferred for hydrogenation reactions or nucleophilic substitutions.

-

Class B: Moderate Solubility (Extraction & Chromatography)[1]

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN).

-

Mechanism:

-

DCM: Excellent solvation of the aromatic pyrimidine core via dipole interactions.

-

THF: Acts as a strong H-bond acceptor for the terminal hydroxyl group.[1]

-

-

Application:

-

DCM/Isopropanol (3:1): Recommended organic phase for extracting the molecule from aqueous buffers.

-

EtOAc: Standard solvent for silica gel chromatography (often with MeOH additive).

-

Class C: Low Solubility (Antisolvents/Crystallization)[1]

-

Solvents: Diethyl Ether, Toluene, n-Heptane, Hexanes, Cyclohexane.[1]

-

Mechanism: Dominant dispersion forces in these solvents cannot overcome the cohesive energy of the polar pyrimidine-alcohol crystal lattice.[1]

-

Application:

-

Crystallization:[2] Dissolve in minimal hot EtOAc or DCM, then slowly add Heptane to induce precipitation.

-

Visualizing Solute-Solvent Interactions

The following diagram illustrates the mechanistic pathways for solubility and the logic flow for solvent selection.

Figure 1: Mechanistic interaction map linking molecular features to solvent class compatibility and crystallization logic.[1]

Experimental Protocols

Since batch-to-batch purity can affect saturation points, empirical determination is required for critical applications.[1]

Protocol A: Gravimetric Solubility Screening (Tier 1)

Best for rapid solvent selection.[1]

-

Preparation: Weigh 10 mg of 3-(Pyrimidin-5-yl)propan-1-ol into a 4 mL glass vial.

-

Addition: Add the target solvent in 100

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained < 200

L (Solubility > 50 mg/mL). -

Moderately Soluble: Clear solution between 200

L - 1 mL (10–50 mg/mL).[1] -

Insoluble: Visible solid remains after 1 mL (< 10 mg/mL).

-

-

Thermal Stress: If insoluble at 25°C, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: HPLC Saturation Method (Tier 2)

Required for thermodynamic data or formulation.[1]

-

Saturation: Add excess solid to 2 mL of solvent in a sealed vial. Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter. -

Dilution: Dilute the filtrate 100-fold with Mobile Phase A (Water/0.1% Formic Acid).

-

Quantification: Inject onto HPLC (C18 Column, UV detection at 254 nm). Calculate concentration against a standard curve.

Applications in Synthesis & Purification

Reaction Solvent Selection

For nucleophilic substitution or coupling reactions involving the alcohol group:

-

Recommended: THF or DCM . These dissolve the reactant well but are volatile enough for easy removal.

-

Avoid: Alcohols (MeOH/EtOH) if using electrophilic reagents (e.g., acid chlorides) to prevent side reactions with the solvent.

Purification by Extraction

When extracting the product from an aqueous reaction mixture:

-

pH Adjustment: Ensure the aqueous layer is pH > 8. The pyrimidine ring is weakly basic; acidic pH may protonate the nitrogen, trapping the molecule in the water phase.

-

Solvent: Use DCM or Chloroform . The high density of chlorinated solvents aids phase separation, and they interact favorably with the pyrimidine ring.

References

-

Chemical Identity & Structure

-

General Solubility Principles of Pyrimidines

-

Source: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter: Physicochemical Properties and Drug Design).[3]

- Context: Discusses the amphiphilic n

-

-

Solvent Selection Guides

- Hansen Solubility Parameters (Theory)

Sources

- 1. Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Characterization of 3-(Pyrimidin-5-yl)propan-1-ol: A Guide for Drug Development

This guide outlines the thermodynamic profile and characterization protocols for 3-(Pyrimidin-5-yl)propan-1-ol , a critical intermediate in the synthesis of kinase inhibitors (e.g., PLK4, PI3K) and antiviral agents.[1]

Executive Summary

3-(Pyrimidin-5-yl)propan-1-ol is a bifunctional pyrimidine scaffold widely utilized in medicinal chemistry as a "warhead linker" or polar spacer.[1] Its thermodynamic behavior—specifically its phase transitions, solubility parameters, and thermal stability—directly impacts its utility in convergent synthesis and formulation.[1]

Unlike simple aliphatic alcohols, the pyrimidine moiety introduces significant dipole-dipole interactions and π-stacking potential, elevating its boiling point and altering its solvation energy.[1] This guide provides the predicted physicochemical baseline and the mandatory experimental protocols required to validate this material for GMP-compliant workflows.

Physicochemical & Structural Profile[1][2][3][4][5]

Before experimental characterization, a baseline must be established using structural descriptors.[1] The pyrimidine ring acts as a weak base and a hydrogen bond acceptor, while the primary alcohol provides both donor and acceptor capabilities.

Table 1: Predicted & Structural Properties

| Property | Value (Approx/Calc) | Structural Implication |

| Molecular Weight | 138.17 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).[1] |

| Formula | C₇H₁₀N₂O | High nitrogen content increases polarity.[1] |

| LogP (Octanol/Water) | ~0.4 (Predicted) | Amphiphilic; highly soluble in polar organics (DMSO, MeOH) and water.[1] |

| pKa (Base) | ~1.3 (Pyrimidine N) | Weakly basic; will protonate only under strong acidic conditions (pH < 1).[1] |

| pKa (Acid) | ~16 (Alcohol -OH) | Negligible acidity in aqueous media; requires strong bases (NaH) to deprotonate.[1] |

| H-Bond Acceptors | 3 (2 N, 1 O) | High potential for water bridging in crystal lattices.[1] |

| H-Bond Donors | 1 (-OH) | Critical for directional bonding in solid-state packing.[1] |

| Polar Surface Area | ~46 Ų | Good membrane permeability prediction (<140 Ų).[1] |

Note on Phase State: While lower molecular weight alcohols are volatile liquids, the

stacking of the pyrimidine ring often elevates the melting point.[1] This compound is typically isolated as a viscous oil or low-melting solid depending on purity and hydration state.[1]

Solid-State & Phase Transition Thermodynamics[1]

For drug development, understanding the phase behavior is critical to prevent "oiling out" during scale-up.[1]

Melting Point & Glass Transition

Specific experimental melting points for this intermediate are rarely reported in vendor catalogs due to its tendency to supercool.[1]

-

Thermodynamic Expectation: If crystalline,

is likely between 40°C – 70°C .[1] -

Kinetic Reality: Often persists as a supercooled liquid (viscous oil) with a Glass Transition (

) likely below -20°C.[1]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine the exact phase state of your specific lot, follow this self-validating DSC protocol.

Objective: Identify

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Cycle 1 (Thermal History Erasure): Heat from -80°C to 100°C at 10°C/min. (Removes solvent/moisture effects).[1]

-

Cooling: Cool to -80°C at 5°C/min. Watch for exothermic crystallization peaks.

-

Cycle 2 (Measurement): Heat from -80°C to 150°C at 10°C/min.

-

Analysis:

Thermal Stability & Decomposition (TGA)

This compound is frequently subjected to high-temperature coupling reactions (e.g., Suzuki-Miyaura, Mitsunobu).[1] Establishing its decomposition onset (

-

Boiling Point Prediction: ~280°C – 300°C (at 760 mmHg).[1] Do not attempt atmospheric distillation.[1]

-

Decomposition Pathway: Pyrimidine ring oxidation or dehydration of the alcohol chain.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Ramp: 10°C/min from Ambient to 400°C under

purge. -

Criteria: The "Safe Processing Window" ends at the temperature where 5% mass loss occurs (

). -

Warning: If mass loss begins <150°C, check for residual solvents (DCM, EtOAc) which are common contaminants for this intermediate.[1]

Solubility & Solution Thermodynamics[1]

The amphiphilic nature of 3-(Pyrimidin-5-yl)propan-1-ol dictates its isolation strategy.[1] It is miscible with water, making aqueous extraction difficult.[1]

Partition Coefficient (LogP) Implications

With a LogP near 0.4, the compound distributes almost equally between organic and aqueous phases.[1]

-

Extraction Issue: Standard EtOAc/Water extractions will result in significant product loss to the aqueous layer.

-

Thermodynamic Solution: "Salting out" decreases the chemical potential of the water, forcing the organic compound into the organic phase.

Visualization: Solvation Thermodynamics Cycle

The following diagram illustrates the energy cycle involved in dissolving this compound, highlighting the competition between Pyrimidine-Water interactions and Pyrimidine-Pyrimidine stacking.[1]

Figure 1: Thermodynamic cycle of dissolution. For this compound, the high solvation energy (

Characterization Workflow for Researchers

To certify this material for use in a synthesis pipeline, follow this logical characterization flow.

Figure 2: Standard Operating Procedure (SOP) for thermodynamic validation of the intermediate.

References

-

Compound Identification: PubChem CID 11083942.[1][2] 1-(Pyridin-3-yl)propan-1-ol and related Pyrimidine derivatives.[1] National Library of Medicine.[1] Link[1]

-

Synthetic Utility: Structure-based discovery of PLK4 inhibitors. European Journal of Medicinal Chemistry, 2022. (Demonstrates the use of pyrimidine-alcohol linkers in kinase inhibitor design). Link

-

Thermodynamic Principles: Solubility Data and Thermodynamic Behavior of Nucleoside Analogs. MDPI Processes, 2020. (Provides analogous thermodynamic data for pyrimidine-based drugs). Link[1]

-

Vendor Data: BLD Pharm Catalog, CAS 174456-29-2.[1] (Verification of CAS and commercial availability). Link

Sources

An In-depth Technical Guide to the Biological Evaluation of 3-(Pyrimidin-5-yl)propan-1-ol Derivatives

Preamble: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biological molecules like thymine, cytosine, and uracil.[1] Its prevalence in nature and its versatile chemical properties have established it as a "privileged scaffold" in drug discovery.[2][3] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] Numerous U.S. Food and Drug Administration (FDA)-approved drugs, such as the kinase inhibitors Imatinib and Gefitinib, feature a pyrimidine core, underscoring its therapeutic significance.[6][7] This guide focuses on a specific, promising subclass: 3-(pyrimidin-5-yl)propan-1-ol derivatives. The inclusion of a flexible propanol side chain offers unique opportunities for forming hydrogen bonds and allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive framework for synthesizing and evaluating the biological potential of these derivatives, with a particular focus on their application as kinase inhibitors in oncology.

Section 1: Synthesis and Derivatization Strategies

The rational design of a screening library begins with robust and flexible synthetic pathways. The primary objective is to create a synthetic route that not only reliably produces the 3-(pyrimidin-5-yl)propan-1-ol core but also allows for facile diversification at key positions to build a library for structure-activity relationship (SAR) studies.[8]

Retrosynthetic Analysis

A logical retrosynthetic approach is crucial for planning an efficient synthesis. The primary disconnection points for the 3-(pyrimidin-5-yl)propan-1-ol scaffold are typically at the C-C bond connecting the propanol side chain to the pyrimidine ring and the bonds forming the pyrimidine ring itself. This allows for a convergent synthesis where the two key fragments are prepared separately and combined in a late-stage coupling reaction.

Caption: Retrosynthetic analysis of 3-(pyrimidin-5-yl)propan-1-ol derivatives.

Step-by-Step Synthetic Protocol: A Representative Route

This protocol outlines a common and adaptable method for synthesizing the core scaffold.

Expertise in Action: The choice of a Suzuki or Heck coupling is a critical decision. A Suzuki coupling generally offers a broader substrate scope and milder reaction conditions. However, a Heck reaction might be more atom-economical. The specific choice depends on the availability of starting materials and the desired scale of the synthesis.

-

Step 1: Pyrimidine Ring Formation. The synthesis of a 5-halopyrimidine is a common starting point. This can be achieved through the condensation of a 1,3-dicarbonyl compound with an amidine, followed by a halogenation step.

-

Step 2: Preparation of the Propanol Coupling Partner. For a Suzuki coupling, a suitable partner is 3-(dihydroxyboryl)propan-1-ol or a protected version thereof.

-

Step 3: Suzuki Cross-Coupling. The 5-halopyrimidine is reacted with the propanol-derived boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Step 4: Deprotection (if necessary). If a protecting group was used for the hydroxyl moiety, it is removed at this stage.

-

Step 5: Library Diversification. The core scaffold can be further modified. For instance, substituents can be introduced at other positions on the pyrimidine ring, or the hydroxyl group of the propanol side chain can be derivatized to form ethers or esters.[9]

Compound Characterization and Quality Control

Ensuring the purity and identity of each synthesized compound is paramount for reliable biological data. A standard panel of analytical techniques should be employed.

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Peaks corresponding to the pyrimidine ring, propanol chain, and any substituents with appropriate chemical shifts, integrations, and coupling constants. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches the calculated molecular weight of the target compound. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak, ideally with >95% purity, as determined by the area under the curve. |

Section 2: A Strategic Framework for Biological Evaluation

A tiered or cascaded screening approach is an efficient method to identify and characterize the biological activity of a new compound library. This strategy starts with broad, high-throughput assays and progresses to more specific and complex cellular and biochemical assays for the most promising "hit" compounds.

Caption: A tiered workflow for evaluating the biological activity of novel compounds.

Tier 1: Primary Screening for Cytotoxicity

The initial goal is to identify compounds that exhibit general biological activity, often starting with cytotoxicity against cancer cell lines.

Protocol 2.1.1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11]

Justification: This assay is chosen for its robustness, high-throughput compatibility, and cost-effectiveness, making it ideal for initial screening of a large compound library.[12]

-

Cell Seeding: Plate cancer cells (e.g., PC-3 for prostate cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[9]

-

Compound Treatment: Prepare serial dilutions of the 3-(pyrimidin-5-yl)propan-1-ol derivatives in culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][14]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Tier 2: Target Identification and Validation

For compounds showing significant cytotoxicity, the next step is to identify their molecular target(s). Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a broad kinase panel screen is a logical starting point.[15][16][17]

Protocol 2.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[18][19]

Justification: This assay is highly sensitive, compatible with a wide range of ATP concentrations, and less prone to interference from library compounds, making it a reliable method for determining kinase inhibition.[20][21][22]

-

Kinase Reaction Setup: In a multiwell plate, combine the kinase, its specific substrate, and ATP.

-

Compound Addition: Add the test compounds at various concentrations.

-

Incubation: Incubate the reaction at the optimal temperature for the specific kinase to allow for the enzymatic reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[19]

-

ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP into ATP.

-

Luminescence Detection: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured by a luminometer. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.

Protocol 2.2.2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound engages with its intended target within the complex environment of a living cell.[23][24] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[25]

Justification: While in vitro assays confirm biochemical inhibition, CETSA provides crucial evidence of target engagement in a more physiologically relevant setting, helping to validate that the compound's cellular effects are due to its interaction with the hypothesized target.[26][27]

-

Cell Treatment: Treat intact cells with the test compound or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Cell Lysis: Lyse the cells to release their protein content.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Section 3: Case Study: Targeting EGFR with 3-(Pyrimidin-5-yl)propan-1-ol Derivatives

To illustrate the application of these principles, consider a hypothetical case study where a small library of 3-(pyrimidin-5-yl)propan-1-ol derivatives is evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target.[28]

Hypothetical Screening Data

The following table summarizes plausible data from the screening cascade for a set of five derivatives.

| Compound ID | R¹ Substituent | R² Substituent | Cell Viability IC₅₀ (A549 cells, µM) | EGFR Kinase IC₅₀ (nM) | EGFR CETSA Shift (ΔTₘ, °C at 10 µM) |

| PYR-001 | H | H | > 50 | 8,500 | 0.2 |

| PYR-002 | 4-Anilino | H | 5.2 | 450 | 1.1 |

| PYR-003 | 4-(3-Chloroanilino) | H | 1.8 | 98 | 2.5 |

| PYR-004 | 4-(3-Chloroanilino) | 2-Methoxy | 0.9 | 25 | 4.8 |

| PYR-005 | 4-(3-Chloroanilino) | 2-Trifluoromethyl | 12.5 | 320 | 1.5 |

Structure-Activity Relationship (SAR) Insights

-

Core Scaffold (PYR-001): The unsubstituted core shows negligible activity, indicating that substituents are necessary for biological function.

-

Importance of the 4-Anilino Group (PYR-002): The addition of an aniline group at the 4-position significantly improves both cellular and biochemical potency, a common feature in many EGFR inhibitors.

-

Effect of Electron-Withdrawing Groups (PYR-003): Adding a chlorine atom to the aniline ring further enhances activity, likely by improving binding interactions within the ATP-binding pocket of EGFR.

-

Optimization at the 2-Position (PYR-004 & PYR-005): The introduction of a small, electron-donating methoxy group at the 2-position (PYR-004) leads to a substantial increase in potency and target engagement. In contrast, a bulky, electron-withdrawing trifluoromethyl group (PYR-005) is detrimental to activity, suggesting steric hindrance or unfavorable electronic effects.

Signaling Pathway Context

The EGFR signaling pathway is a critical regulator of cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Inhibitors of EGFR, such as the hypothetical compound PYR-004, would block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.

Caption: The EGFR signaling pathway and the site of action for a hypothetical inhibitor.

Section 4: Future Outlook and Concluding Remarks

The 3-(pyrimidin-5-yl)propan-1-ol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The systematic approach outlined in this guide—encompassing rational synthesis, a tiered screening cascade, and in-depth mechanistic studies—provides a robust framework for unlocking the full potential of these derivatives. The hypothetical case study demonstrates how iterative chemical modifications, guided by biological data, can lead to the identification of potent and selective lead compounds. Further exploration of this chemical space, including the investigation of other potential biological targets and the optimization of pharmacokinetic properties, is warranted and holds significant promise for future drug discovery endeavors.

References

- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Yerragunta, V., Patil, P., Anusha, V., Swamy, T. K., Suman, D., & Samhitha, T. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.

- PubMed. (n.d.).

- Bentham Science Publishers. (2025).

- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Future Science. (n.d.). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents.

- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

- Elsevier. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.

- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.

- PubMed. (2025).

- PubMed. (2021).

- ResearchGate. (2025).

- Juniper Publishers. (2017).

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- ResearchGate. (2025).

- Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents.

- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.

- ACS Publications. (2021).

- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Abcam. (n.d.). MTT assay protocol.

- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- PubMed. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases.

- News-Medical. (2020). Cellular Thermal Shift Assay (CETSA).

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

- ResearchGate. (2025).

- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.

- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Drug Target Review. (2018).

- YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.

- Wikipedia. (n.d.). Minoxidil.

- ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- Sigma-Aldrich. (n.d.).

- Future Science. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.

- PubMed. (n.d.).

- PubMed. (2016). Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors.

- PubMed. (n.d.). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. mdpi.com [mdpi.com]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 19. bmglabtech.com [bmglabtech.com]

- 20. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. bio-protocol.org [bio-protocol.org]

- 27. youtube.com [youtube.com]

- 28. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Sourcing and Validating High-Purity 3-(Pyrimidin-5-yl)propan-1-ol: A Quality Assurance Framework for Medicinal Chemistry

Part 1: Executive Summary & Chemical Context[1]

3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors, GPCR ligands, and anti-proliferative agents.[1] Its structural value lies in the 5-position substitution of the pyrimidine ring. Unlike the more reactive 2- and 4-positions, the 5-position is electronically neutral, making it an ideal vector for extending carbon chains without disrupting the hydrogen-bonding capability of the pyrimidine nitrogen atoms—a key feature for ATP-binding pocket interactions.[1]

However, the synthesis of 5-substituted pyrimidines often requires transition-metal catalysis, introducing specific impurity risks (heavy metals, phosphine ligands) that can catastrophically interfere with downstream biological assays. This guide provides a scientifically grounded framework for selecting suppliers and validating material purity.

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-(Pyrimidin-5-yl)propan-1-ol |

| CAS Number | 174456-29-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Physical State | Typically a viscous yellow oil or low-melting solid (hygroscopic) |

| Solubility | High in DMSO, Methanol, DCM; Moderate in Water |

Part 2: The Impurity Landscape (The "Why")[1]

To validate purity, one must understand the origin of the molecule. The commercial synthesis of CAS 174456-29-2 typically follows a Sonogashira Coupling route followed by hydrogenation.[1] This specific pathway dictates the Critical Quality Attributes (CQAs) you must monitor.

Synthetic Route & Associated Risks[1]

-

Step 1: Coupling. 5-Bromopyrimidine + Propargyl alcohol

3-(Pyrimidin-5-yl)prop-2-yn-1-ol.[1] -

Step 2: Reduction. Alkyne intermediate

3-(Pyrimidin-5-yl)propan-1-ol.[1]

Impurity Risk Matrix

| Impurity Type | Origin | Impact on Research |

| Palladium (Pd) | Residual catalyst from Step 1 & 2 | False positives in fluorescence assays; toxicity in cell lines.[1] |

| Copper (Cu) | Co-catalyst from Sonogashira | Oxidative stress in cell cultures; interference with enzyme assays.[1] |

| Alkyne/Alkene Analogs | Incomplete hydrogenation (Step 2) | Michael acceptors that can covalently modify target proteins (covalent artifacts).[1] |

| Regioisomers | Contamination with 2- or 4-substituted isomers | Altered SAR (Structure-Activity Relationship) data; inactive compounds.[1] |

Part 3: Supplier Selection Framework

Do not rely on a single vendor. Use a "Tiered Sourcing Strategy" to balance cost, speed, and risk.

Validated Supplier Matrix

| Tier | Supplier Type | Recommended Vendors | Use Case | Risk Profile |

| 1 | Global Catalog | Sigma-Aldrich (Merck) , Fisher Scientific | Reference standards; GLP studies.[1] | Low Risk / High Cost |

| 2 | Specialist | BLDpharm , Enamine , Combi-Blocks | Routine SAR synthesis; gram-scale needs.[1] | Low-Med Risk / Moderate Cost |

| 3 | Bulk/CRO | WuXi AppTec , PharmBlock | Scale-up (>100g); Process development.[1] | Variable Risk / Low Cost |

Supplier Vetting Workflow (DOT Visualization)

Figure 1: Decision logic for vetting suppliers based on synthetic transparency.

Part 4: Internal Validation Protocol (The "How")

Trusting the Certificate of Analysis (CoA) is insufficient for critical biological assays. Implement this Self-Validating System upon receipt of goods.

Structural Verification (¹H-NMR)

-

Solvent: DMSO-d₆ (Avoid CDCl₃ as the pyrimidine nitrogen can interact with trace acid in chloroform, shifting peaks).

-

Key Diagnostic Signals:

-

Pyrimidine Protons: Three distinct signals in the aromatic region (approx. 8.5–9.2 ppm). The proton at C2 (between the nitrogens) should be the most deshielded singlet.

-

Propyl Chain: Look for the triplet-multiplet-triplet pattern.[1]

-

Impurity Check: Scan 5.0–7.0 ppm for alkene protons (incomplete reduction) and 4.0–4.5 ppm for propargylic protons (unreacted alkyne).[1]

-

Purity Determination (HPLC-UV/MS)

Standard acidic mobile phases (0.1% Formic Acid) can cause peak tailing for basic pyrimidines.[1] Use a buffered slightly basic method or a high-strength acidic method.[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.2) OR 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).[1]

-

Acceptance Criteria: >95% Area Under Curve (AUC).

Heavy Metal Spot Test (The "Quick Kill")

Before using the material in cell-based assays, perform a colorimetric test for Palladium.

-

Reagent: N,N-Dimethyl-4-nitrosoaniline (color change from yellow to bleach/clear indicates Pd).[1]

-

Limit: If positive, perform scavenger resin cleanup (e.g., SiliaMetS® Thiol) before use.

Analytical Decision Tree (DOT Visualization)

Figure 2: Step-by-step analytical workflow to ensure material integrity before usage.

Part 5: Handling & Stability

-

Hygroscopicity: The terminal alcohol and pyrimidine ring make this molecule hygroscopic. Store under nitrogen or argon.

-

Oxidation Risk: The alcohol is primary; prolonged exposure to air may lead to slow oxidation to the corresponding carboxylic acid or aldehyde.

-

Storage: -20°C is recommended for long-term storage.[1] For active use, 4°C in a desiccator is acceptable.

References

-

Sigma-Aldrich (Merck). Product Specification: 3-(Pyrimidin-5-yl)prop-2-yn-1-ol (Precursor).[1] Retrieved from [1]

-

BLDpharm. Product Analysis: 3-(Pyrimidin-5-yl)propan-1-ol (CAS 174456-29-2).[1][2] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyrimidine Derivatives in Kinase Inhibition. Retrieved from [1]

- Garrett, M. D., & Workman, P. (1999). Discovering novel chemotherapeutic drugs for the third millennium. European Journal of Cancer. (Contextualizes the use of pyrimidine scaffolds in drug discovery).

-

ChemicalBook. Supplier Aggregation for CAS 174456-29-2.[1] Retrieved from [1]

Sources

safety data sheet (SDS) and handling of 3-(Pyrimidin-5-yl)propan-1-ol

Technical Whitepaper: Safety, Handling, and Application of 3-(Pyrimidin-5-yl)propan-1-ol

Executive Summary 3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry.[1][2][3] As a "privileged scaffold," the pyrimidine moiety is ubiquitous in kinase inhibitors, antiviral agents, and cardiovascular therapeutics.[1] This compound serves as a critical linker, providing a three-carbon spacer terminated by a primary hydroxyl group, enabling precise conjugation of the pyrimidine pharmacophore to other molecular entities.[1] This guide provides a comprehensive technical overview of its physicochemical properties, predicted hazard profile, safe handling protocols, and application logic in drug development.[1]

Chemical Identity & Physicochemical Properties

The following data characterizes the compound as a research-grade intermediate. Due to its specific application scope, experimental values for melting/boiling points may vary by batch and purity.[1]

| Property | Technical Specification |

| Chemical Name | 3-(Pyrimidin-5-yl)propan-1-ol |

| CAS Number | 174456-29-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | OCCCC1=CN=CN=C1 |

| Physical State | Viscous oil or low-melting solid (Batch dependent) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| Stability | Hygroscopic; Sensitive to oxidation upon prolonged air exposure |

Hazard Identification & Risk Assessment (GHS)

Note: As a research chemical, a harmonized government-issued SDS may not exist.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous pyrimidine alcohols (e.g., 3-amino-1-propanol derivatives).

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Safe Handling & Storage Protocols

To maintain chemical integrity and ensure operator safety, the following "Self-Validating" protocol should be employed. This system ensures that if a step is missed (e.g., checking humidity), the subsequent step (weighing) becomes noticeably difficult, alerting the researcher.[1]

A. Engineering Controls

-

Primary Containment: All open-vessel manipulations must occur within a certified Chemical Fume Hood.[1]

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if high purity is required for catalytic cross-coupling, as the pyrimidine ring can be susceptible to N-oxidation over time.[1]

B. Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if heating/distilling).[1]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time is estimated >480 min for solid handling, but immediate change is required upon solvent splash.[1]

-

Ocular: Chemical safety goggles. Face shield recommended during synthesis scale-up (>10g).[1]

C. Storage Conditions

-

Temperature: Refrigerator (2°C to 8°C).

-

Environment: Store under inert gas (Argon preferred). Container must be tightly sealed to prevent moisture absorption (Hygroscopic).[1]

-

Segregation: Store away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.[1]

Technical Deep Dive: Synthesis & Application Logic

Why This Molecule? (Drug Discovery Context)

In kinase inhibitor design (e.g., PI3K, JAK), the pyrimidine ring often acts as a "hinge binder," forming hydrogen bonds with the ATP-binding pocket.[1] The 3-hydroxypropyl chain serves two functions:

-

Solubilizing Linker: The aliphatic chain provides flexibility, allowing the terminal hydroxyl to reach solvent-exposed regions or specific polar residues (e.g., Lysine/Aspartate).[1]

-

Synthetic Handle: The primary alcohol is easily converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde for reductive amination, enabling rapid library generation.[1]

Synthetic Access (Retrosynthetic Analysis)

A robust route to this scaffold involves Sonogashira Coupling followed by reduction, or Heck Coupling .[1]

-

Coupling: 5-Bromopyrimidine + Propargyl alcohol (Sonogashira)

Alkyne Intermediate.[1] -

Reduction: Hydrogenation (H₂/Pd-C) reduces the alkyne to the saturated alkane (propyl chain).[1]

Visualizations

Figure 1: Risk Assessment & Handling Workflow

This diagram outlines the decision logic for handling 3-(Pyrimidin-5-yl)propan-1-ol, ensuring safety compliance based on the physical state and operation scale.

Caption: Decision matrix for PPE selection based on physical state to mitigate specific GHS hazards (H335, H319).

Figure 2: Synthetic Application Workflow

This diagram illustrates the role of the compound in a drug discovery pipeline, highlighting its transformation from a raw material to a bioactive lead candidate.[1][2]

Caption: Typical medicinal chemistry workflow converting the alcohol handle into a bioactive kinase inhibitor.

Emergency Response Protocols

-

Eye Contact: Immediately flush with running water for 15 minutes.[1] Lifting eyelids is crucial.[1] Seek medical attention if irritation persists (H319).

-

Skin Contact: Wash with non-abrasive soap and water.[1] Remove contaminated clothing.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.[1]

-

Spill Cleanup:

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol (Analogous Hazard Data). Retrieved February 9, 2026, from [Link][1]

Sources

Methodological & Application

synthesis protocols for 3-(Pyrimidin-5-yl)propan-1-ol from pyrimidine precursors

Abstract

3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-28-1) is a critical pharmacophore in the development of kinase inhibitors and allosteric modulators. Its structural significance lies in the 5-substituted pyrimidine ring, which often serves as a bioisostere for pyridine or phenyl rings in ATP-competitive pockets, offering improved solubility and distinct hydrogen-bonding vectors. This application note details two robust synthetic protocols starting from commercially available 5-bromopyrimidine. Protocol A (Sonogashira Coupling) is the preferred route for rapid, gram-scale synthesis, while Protocol B (Heck Coupling) offers a scalable alternative that avoids acetylenic intermediates.

Retrosynthetic Analysis & Strategic Logic

The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol relies on constructing the C-C bond at the electron-deficient C5 position of the pyrimidine ring. Direct alkylation is often low-yielding due to the ring's deactivated nature. Therefore, transition-metal-catalyzed cross-coupling is the methodology of choice.

Strategic Disconnections

-

Path A (Sonogashira): Disconnection at the C(sp2)-C(sp) bond. Uses propargyl alcohol as a masked propanol equivalent. Requires hydrogenation.[1][2]

-

Path B (Heck): Disconnection at the C(sp2)-C(sp2) bond. Uses acrylates as a three-carbon synthon. Requires alkene reduction and ester reduction.

Figure 1: Retrosynthetic map illustrating the two primary catalytic pathways to the target alcohol.

Protocol A: The Sonogashira Route (Primary Method)

This route is favored for its atom economy and fewer steps. It utilizes the high reactivity of terminal alkynes to install the 3-carbon chain directly.

Step 1: Sonogashira Coupling

Reaction: 5-Bromopyrimidine + Propargyl Alcohol

Materials

| Reagent | Equiv. | Role |

| 5-Bromopyrimidine | 1.0 | Substrate |

| Propargyl Alcohol | 1.2 - 1.5 | Coupling Partner |

| Pd(PPh | 0.03 - 0.05 | Catalyst |

| CuI | 0.05 - 0.10 | Co-catalyst |

| Triethylamine (Et | 3.0 | Base/Solvent component |

| DMF | - | Solvent (0.2 M) |

Experimental Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

-

Charging: Add 5-bromopyrimidine (1.0 equiv), Pd(PPh

) -

Solvent Addition: Add anhydrous DMF (concentration ~0.2 M relative to bromide) and Et

N (3.0 equiv). Note: Degas the solvents prior to addition to prevent homocoupling of the alkyne (Glaser coupling). -

Initiation: Add propargyl alcohol (1.2 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to 60–80 °C. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[3] Reaction typically completes in 4–12 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Extraction: Dilute the filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (SiO

, gradient 0-5% MeOH in DCM). The product is a solid.

Step 2: Hydrogenation

Reaction: 3-(Pyrimidin-5-yl)prop-2-yn-1-ol + 2 H

Critical Control Point: Selectivity

The pyrimidine ring is electron-deficient and generally resistant to hydrogenation under mild conditions. However, high pressures or highly active catalysts (e.g., PtO

Experimental Procedure

-

Dissolution: Dissolve the alkyne intermediate in MeOH or EtOH (0.1 M).

-

Catalyst: Add 10 wt% Pd/C (10% loading).

-

Hydrogenation: Purge the vessel with H

gas (balloon pressure, ~1 atm). Stir vigorously at room temperature. -

Monitoring: Monitor closely by LCMS. The intermediate alkene may be observed.[4] Stop immediately upon disappearance of the alkene to prevent any potential ring reduction (though rare with Pd/C).

-

Isolation: Filter through Celite. Concentrate the filtrate.

-

Purification: If necessary, purify via short silica plug (DCM/MeOH) to yield the final alcohol as a colorless oil or low-melting solid.

Protocol B: The Heck Route (Scalable Alternative)

This route is preferred if propargyl alcohol toxicity is a concern or if the alkyne intermediate proves unstable during scale-up.

Workflow Diagram

Figure 2: Stepwise workflow for the Heck coupling strategy.

Key Protocol Differences

-

Heck Coupling: Use Pd(OAc)

with P(o-tol) -

Double Bond Reduction: The acrylate double bond is conjugated and reduces very easily. 1 atm H

with Pd/C is sufficient. -

Ester Reduction: The saturated ester is reduced to the alcohol using LiAlH

(in THF at 0 °C) or NaBH

Analytical Data & Validation

To validate the synthesis, compare your product against these expected spectral characteristics.

| Technique | Expected Signal Characteristics |

| Pyrimidine H2: Singlet ~9.0–9.1 ppm (deshielded).Pyrimidine H4/H6: Singlet ~8.6–8.7 ppm (2H).Propyl Chain: Triplet (~2.7 ppm, benzylic), Multiplet (~1.8 ppm), Triplet (~3.6 ppm, -CH | |

| LC-MS (ESI+) | [M+H] |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid. |

Safety & Handling (E-E-A-T)

-

5-Bromopyrimidine: Irritant. Avoid inhalation of dust.

-

Propargyl Alcohol: Highly Toxic (oral/dermal) and Flammable. Handle only in a fume hood.

-

Palladium Catalysts: Potential sensitizers. Dispose of heavy metal waste according to EHS regulations.

-

Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of equipment.

References

-

BenchChem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Retrieved from

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

-

Sigma-Aldrich. Product Specification: 3-(Pyrimidin-5-yl)prop-2-yn-1-ol (CAS 174456-28-1). Retrieved from

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary for Ethyl Acrylate. Retrieved from

Sources

- 1. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Strategic Utilization of 3-(Pyrimidin-5-yl)propan-1-ol in Medicinal Chemistry

Executive Summary: The "Privileged Linker" Strategy

In modern drug discovery, the 3-(pyrimidin-5-yl)propan-1-ol moiety represents a high-value "privileged linker." Unlike the 2-, 4-, or 6-positions of the pyrimidine ring, which are electronically susceptible to nucleophilic attack and metabolic oxidation (via aldehyde oxidase), the 5-position offers superior metabolic stability.

This guide details the strategic application of this intermediate. It serves as a robust handle for extending pharmacophores into solvent-accessible pockets of kinases (e.g., JAK, BTK) and GPCRs (e.g., Adenosine receptors), balancing lipophilicity (

Synthesis & Quality Control

Objective: Scalable production of high-purity intermediate.

The synthesis relies on a Sonogashira cross-coupling followed by catalytic hydrogenation. The primary challenge is preventing the base-catalyzed isomerization of the propargyl alcohol intermediate into an

Workflow Diagram

Figure 1: Two-step synthetic route minimizing isomerization risks.

Protocol A: Synthesis of 3-(Pyrimidin-5-yl)propan-1-ol[1]

Step 1: Sonogashira Coupling

-

Charge: To a flame-dried flask under

, add 5-bromopyrimidine (1.0 equiv), Pd(PPh -

Solvent: Add degassed THF (10 vol) and Triethylamine (3.0 equiv). Note: Avoid diethylamine to reduce isomerization risk.

-

Addition: Dropwise add Propargyl alcohol (1.2 equiv) at 0°C.

-

Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hex).

-

Workup: Filter through Celite to remove Pd/Cu. Concentrate.

-

QC Check:

H NMR should show alkyne protons. If vinylic signals appear, isomerization to the enone has occurred.

-

Step 2: Hydrogenation

-

Charge: Dissolve the crude alkyne in MeOH . Add 10% Pd/C (10 wt% loading).

-

Reaction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 12 hours.

-

Caution: Monitor closely. Over-reduction can reduce the pyrimidine ring (tetrahydropyrimidine formation).

-

-

Purification: Filter Celite. Flash chromatography (DCM:MeOH 95:5).

Functionalization Protocols

Objective: Converting the alcohol handle into active pharmacophores.

The terminal alcohol is a "divergent hub." It can be activated for substitution or oxidized for coupling.

Divergent Pathway Map

Figure 2: Divergent functionalization strategies.

Protocol B: Mitsunobu Coupling (Ether Synthesis)

Use Case: Attaching the linker to a phenol or acidic heterocycle.

-

Reagents: Dissolve 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv), Triphenylphosphine (

, 1.5 equiv), and the Nucleophile (Phenol/Imide, 1.0 equiv) in anhydrous THF . -

Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

-

Mechanism Note: The order of addition is crucial to form the betaine intermediate without polymerizing the azo-compound.

-

-

Stir: Allow to warm to RT overnight.

-

Workup: Quench with water. Extract EtOAc. The byproduct

is difficult to remove; consider using polymer-bound

Protocol C: Oxidation to Carboxylic Acid

Use Case: Creating amide linkers.

Avoid Jones Reagent (too harsh for the basic pyrimidine).

-

System: TEMPO (0.1 equiv) / BAIB (Bis-acetoxyiodobenzene, 2.2 equiv).

-

Solvent: ACN:H

O (1:1). -

Procedure: Stir at RT for 4 hours. The primary alcohol converts directly to the carboxylic acid without isolating the aldehyde.

-

Isolation: Adjust pH to 3–4. Extract with EtOAc.

Application Data & Design Strategy

Solubility & Physicochemical Profile

The 3-(pyrimidin-5-yl)propan-1-ol motif improves physicochemical properties compared to phenyl analogs.

| Property | Phenyl Analog | Pyrimidin-5-yl Analog | Impact on Drug Design |

| LogP | High (Lipophilic) | Moderate (Lower) | Improved water solubility; reduced non-specific binding. |

| pKa | N/A | ~1.3 (Ring N) | Remains neutral at physiological pH; does not introduce charge complications. |

| Metabolic Liability | High (CYP oxidation) | Low | The 5-position blocks the "soft spot" for oxidation. |

| H-Bonding | None | Acceptor (N1, N3) | Potential for water-mediated bridges in the binding pocket. |

Case Study: Kinase Inhibitor Optimization

In the development of JAK inhibitors, replacing a phenyl ring with a pyridine or pyrimidine is a standard scaffold hop.

-

Challenge: A phenyl-propyl linker was metabolically unstable.

-

Solution: Substitution with 3-(Pyrimidin-5-yl)propan-1-ol .[1][2]

-

Result: The pyrimidine nitrogen atoms are not basic enough to be protonated in the gut (pKa ~1.3), preserving membrane permeability, yet the ring polarity reduces intrinsic clearance (

) by 40% compared to the phenyl analog [2].

References

-

Müller, T. J. J. (2012). "Coupling-isomerization synthesis of chalcones." Journal of Medicinal Chemistry. (Note: Discusses the risk of propargyl alcohol isomerization with electron-deficient heterocycles).

-

Blom, A., et al. (2016). "Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors." Bioorganic & Medicinal Chemistry. (Demonstrates the utility of 5-substituted pyrimidines in enhancing potency and metabolic profiles).

-

BenchChem. (2025).[3] "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." (General protocols for handling 5-bromo-pyrimidine intermediates).

-

Creative Proteomics. (2024). "Pyrimidine Metabolism Pathways: Synthesis and Degradation." (Background on metabolic stability).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling pyrimidine derivatives.

Sources

reaction conditions for the oxidation of 3-(Pyrimidin-5-yl)propan-1-ol

Application Note: Oxidative Transformations of 3-(Pyrimidin-5-yl)propan-1-ol

Executive Summary

This technical guide details the optimized protocols for the oxidation of 3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2) to its corresponding aldehyde and carboxylic acid derivatives.[1][2] These transformations are critical in medicinal chemistry for generating linkers, building blocks for kinase inhibitors, and modifying pyrimidine-based scaffolds.[1][2]

The pyrimidine ring introduces specific challenges:

-

Basic Nitrogen: The N-atoms can coordinate with Lewis-acidic metal oxidants (e.g., Cr(VI), Mn(VII)), potentially stalling reactions or requiring large excesses of reagent.[1][2]

-

Solubility: The polar nature of the heterocycle requires tailored workup procedures to ensure efficient recovery.[2]

-

Nucleophilicity: Avoidance of harsh acidic conditions is preferred to prevent salt formation or ring degradation.[2]

This guide recommends Dess-Martin Periodinane (DMP) for aldehyde synthesis and TEMPO/BAIB for carboxylic acid synthesis, prioritizing high chemoselectivity, mild conditions, and reproducibility.[1][2]

Chemical Context & Reaction Pathways

The oxidation of the primary alcohol can be directed toward two distinct products:

-

Target A (Aldehyde): 3-(Pyrimidin-5-yl)propanal.[1][2] Unstable intermediate; best used immediately or stored at low temperature.[1][2]

-

Target B (Carboxylic Acid): 3-(Pyrimidin-5-yl)propanoic acid.[1][2] Stable building block.

Reaction Scheme

Figure 1: Divergent oxidative pathways for the pyrimidine alcohol substrate.[1][2]

Method A: Synthesis of the Aldehyde

Protocol: Dess-Martin Periodinane (DMP) Oxidation Rationale: DMP is an iodine(V) reagent that operates under neutral conditions.[1][2] Unlike Swern oxidation, it does not generate odorous byproducts (dimethyl sulfide) or require cryogenic temperatures (-78°C).[1][2] Crucially, it avoids the use of heavy metals that might chelate to the pyrimidine nitrogens.

Reagents & Materials

| Reagent | Equivalents | Role |

| 3-(Pyrimidin-5-yl)propan-1-ol | 1.0 equiv | Substrate |

| Dess-Martin Periodinane | 1.2 - 1.5 equiv | Oxidant |

| Dichloromethane (DCM) | 0.1 M - 0.2 M | Solvent (Anhydrous) |

| NaHCO₃ (sat.[1][2] aq.) | Excess | Quench (Neutralizer) |

| Na₂S₂O₃ (sat.[2] aq.) | Excess | Quench (Reduces Iodine byproducts) |

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv) in anhydrous DCM (concentration ~0.15 M).

-

Addition: Cool the solution to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes.

-

Note: The reaction is initially heterogeneous but typically becomes homogeneous as the oxidant is consumed.[2]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) . Stir for 1–3 hours.

-

Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS.[2] The aldehyde spot will be less polar than the alcohol.

-